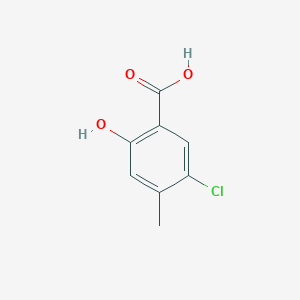
3,4-Dichloro-2-fluorobenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-2-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F4. It is a colorless liquid that is used as an intermediate in the synthesis of various chemical products. This compound is known for its high chemical stability and low volatility, making it suitable for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-2-fluorobenzotrifluoride can be synthesized through the fluorination and chlorination of benzotrifluoride derivatives. The process typically involves the use of fluorinating agents such as potassium fluoride (KF) and chlorinating agents like chlorine gas (Cl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation to obtain the final product. The process is designed to maximize yield and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dichloro-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form less chlorinated or fluorinated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed:
Substitution: Products include various substituted benzotrifluorides.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include less chlorinated or fluorinated benzotrifluorides.
Aplicaciones Científicas De Investigación
3,4-Dichloro-2-fluorobenzotrifluoride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-2-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The compound’s high electronegativity due to the presence of fluorine atoms makes it a reactive intermediate in various chemical processes .
Comparación Con Compuestos Similares
3,5-Dichloro-4-fluorobenzotrifluoride: Similar in structure but differs in the position of chlorine and fluorine atoms.
2,4-Dichlorobenzotrifluoride: Similar in structure but lacks the fluorine atom at the 2-position.
4-Chlorobenzotrifluoride: Contains only one chlorine atom and one fluorine atom.
Uniqueness: 3,4-Dichloro-2-fluorobenzotrifluoride is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized chemical products .
Propiedades
IUPAC Name |
1,2-dichloro-3-fluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-4-2-1-3(7(11,12)13)6(10)5(4)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWHWVSBMGAZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)




![Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride](/img/structure/B6321715.png)

